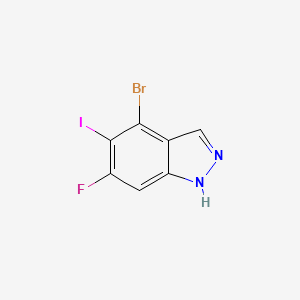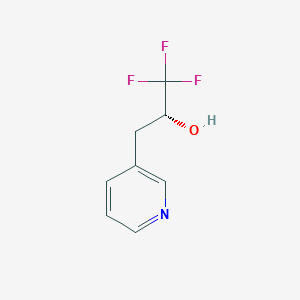
Aluminum;copper;oxygen(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper aluminum oxide is a compound that combines copper and aluminum oxides, typically represented by the formula CuAlO₂. This compound is known for its unique properties, including high thermal stability, electrical conductivity, and catalytic activity. It is widely used in various industrial and scientific applications due to these characteristics.
Vorbereitungsmethoden
Copper aluminum oxide can be synthesized through several methods, including:
Mechanochemical Synthesis: This involves the reduction of copper oxide with aluminum in a high-energy ball mill.
Internal Oxidation: This method involves the oxidation of a copper-aluminum alloy to form a dispersion of aluminum oxide within the copper matrix.
High-Temperature Solid-State Reaction: Copper oxide and aluminum oxide are mixed and heated to high temperatures (typically between 700°C and 1000°C) to form copper aluminum oxide.
Analyse Chemischer Reaktionen
Copper aluminum oxide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its constituent oxides under certain conditions.
Substitution: Copper aluminum oxide can undergo substitution reactions where other metal ions replace copper or aluminum ions in the lattice structure.
Common reagents used in these reactions include oxygen, hydrogen, and various reducing agents. The major products formed depend on the specific reaction conditions but often include simpler oxides like CuO, Al₂O₃, and CO₂.
Wissenschaftliche Forschungsanwendungen
Copper aluminum oxide has a wide range of applications in scientific research:
Energy Storage: The compound is investigated for its potential use in energy storage systems due to its high thermal stability and electrical conductivity.
Environmental Remediation: Copper aluminum oxide is used in the removal of pollutants from wastewater and air due to its catalytic properties.
Biomedical Applications: Research is ongoing into its use in drug delivery systems and as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of copper aluminum oxide in catalytic processes often involves the creation of oxygen vacancies and the interaction of these vacancies with reactant molecules. For example, in CO oxidation, the oxygen vacancies on the surface of the catalyst play a crucial role in the adsorption and activation of CO molecules, leading to their conversion to CO₂ . The molecular targets and pathways involved depend on the specific application but generally involve redox reactions facilitated by the compound’s unique surface properties.
Vergleich Mit ähnlichen Verbindungen
Copper aluminum oxide can be compared with other similar compounds such as:
Aluminum Oxide (Al₂O₃): Known for its high hardness and thermal stability, aluminum oxide is widely used as an abrasive and in refractory materials.
Copper Oxide (CuO): This compound is commonly used in catalysis and as a pigment.
Copper(I) β″ Alumina (Cu₅Mg₂Al₃₁O₅₁): This compound is used in advanced materials and has unique electrical properties.
Copper aluminum oxide is unique in that it combines the properties of both copper and aluminum oxides, resulting in a material with enhanced thermal stability, electrical conductivity, and catalytic activity.
Eigenschaften
Molekularformel |
AlCuO+3 |
|---|---|
Molekulargewicht |
106.53 g/mol |
IUPAC-Name |
aluminum;copper;oxygen(2-) |
InChI |
InChI=1S/Al.Cu.O/q+3;+2;-2 |
InChI-Schlüssel |
UNRNJMFGIMDYKL-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[Al+3].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B13906222.png)




![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13906244.png)





![1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one](/img/structure/B13906291.png)
![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B13906298.png)
